
1-Hydroxy Mitiglinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Hydroxy Mitiglinide is a useful research compound. Its molecular formula is C₁₉H₂₅NO₄ and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
1-Hydroxy Mitiglinide functions primarily as a rapid-acting insulin secretagogue. It acts by closing adenosine triphosphate-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion in response to glucose levels. This mechanism mimics the physiological insulin release pattern observed in non-diabetic individuals, making it particularly effective for controlling postprandial hyperglycemia.
Efficacy Studies
- Diabetes Management : Clinical studies have demonstrated that mitiglinide effectively lowers hemoglobin A1c levels and fasting plasma glucose, especially in patients with Type 2 diabetes who are poorly controlled on other therapies. A study involving diabetic patients on hemodialysis showed significant reductions in HbA1c and fasting plasma glucose after administration of mitiglinide over a 24-week period .
- Postprandial Hyperglycemia : Research indicates that mitiglinide significantly decreases postprandial hyperglycemia. In a review of small clinical studies, mitiglinide was shown to reduce oxidative stress and inflammatory markers associated with postprandial glucose spikes .
- Combination Therapy : In patients receiving long-term treatment with pioglitazone, the addition of mitiglinide led to stable improvements in glycemic control . This suggests that this compound may enhance the efficacy of existing diabetes medications.
Safety Profile
The safety profile of mitiglinide is generally favorable. Common adverse effects include mild hypoglycemia, which can be managed through careful dose adjustment based on individual patient response . No severe adverse effects were reported in studies involving elderly patients or those undergoing hemodialysis .
Metabolic Disorders
Research has suggested that compounds similar to this compound may have applications in treating metabolic disorders beyond diabetes. For instance, ongoing studies are exploring its role in managing conditions like non-alcoholic fatty liver disease (NAFLD) due to its potential to influence lipid metabolism and improve insulin sensitivity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the pharmacokinetic profile of 1-Hydroxy Mitiglinide in preclinical studies?
- Methodological Answer : Pharmacokinetic studies should include plasma concentration-time profiling using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification . Dose-response relationships must be established across multiple cohorts, with statistical validation of absorption, distribution, metabolism, and excretion (ADME) parameters. Ensure compliance with ICH guidelines for preclinical trial design, including appropriate control groups and randomization .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow strict IUPAC protocols for compound synthesis, including detailed documentation of reaction conditions (temperature, solvent purity, catalyst ratios) and characterization via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis . Provide raw spectral data and purity metrics (e.g., HPLC chromatograms) in supplementary materials to enable replication .
Q. What criteria should guide the selection of in vitro models for studying this compound’s mechanism of action?
- Methodological Answer : Use cell lines with confirmed expression of sulfonylurea receptors (SUR1/SUR2) to evaluate insulin secretion modulation. Validate models using positive controls (e.g., glibenclamide) and assess dose-dependent responses with IC50/EC50 calculations. Include methodological limitations, such as interspecies variability, in the discussion .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., bioavailability differences, metabolite interference). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate in vitro potency with in vivo exposure levels. Cross-validate findings using isotopic tracer studies or knockout animal models .
Q. What strategies are effective for optimizing this compound’s selectivity to minimize off-target effects in pancreatic β-cells?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic modification of the mitiglinide backbone. Use computational docking simulations (e.g., AutoDock Vina) to predict binding affinities to SUR subtypes. Validate selectivity via competitive binding assays against common off-target receptors (e.g., adenosine triphosphate-sensitive potassium channels) .
Q. How can researchers design longitudinal studies to assess this compound’s long-term metabolic impacts?
- Methodological Answer : Implement a crossover study design with staggered dosing intervals and continuous glucose monitoring (CGM). Include endpoints such as HbA1c, insulin sensitivity indices (HOMA-IR), and lipid profiles. Address attrition bias by predefining statistical power calculations and using intention-to-treat (ITT) analysis .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical cohorts?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Stratify participants by biomarkers (e.g., genetic polymorphisms in CYP450 enzymes) and use cluster analysis to identify subpopulations. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How should researchers handle missing data in multicenter trials studying this compound?
- Methodological Answer : Use multiple imputation techniques (e.g., Markov chain Monte Carlo methods) validated against complete-case analysis. Document missing data patterns and sensitivity analyses in supplementary materials to support robustness claims .
Q. Literature and Ethical Considerations
Q. What frameworks are suitable for critically evaluating existing literature on this compound?
- Methodological Answer : Use the PICO (Population, Intervention, Comparison, Outcome) framework to assess study relevance and the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to gauge methodological rigor . Perform citation network analysis to identify knowledge gaps, such as understudied drug-drug interactions .
Q. How can researchers ethically justify animal studies for this compound given increasing computational alternatives?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use in silico models (e.g., quantitative structure-activity relationship, QSAR) for preliminary screening, and limit in vivo studies to validating critical hypotheses. Obtain institutional animal ethics committee approval with explicit justification for animal use .
Q. Supplementary Guidance
- Data Presentation : Include raw data tables in appendices, with processed data (e.g., normalized enzyme activity) in the main text. Use error bars for standard deviations and asterisks for significance levels (p < 0.05*, p < 0.01**, p < 0.001***) .
- Reproducibility : Archive experimental protocols on platforms like Protocols.io and cite them using digital object identifiers (DOIs) .
Properties
Molecular Formula |
C₁₉H₂₅NO₄ |
---|---|
Molecular Weight |
331.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.